molecular formula C19H15NO2 B8084761 (2R)-2-amino-3-pyren-1-ylpropanoic acid

(2R)-2-amino-3-pyren-1-ylpropanoic acid

Cat. No.: B8084761
M. Wt: 289.3 g/mol
InChI Key: VTMOPDBUZPBOPL-MRXNPFEDSA-N
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Description

(2R)-2-Amino-3-pyren-1-ylpropanoic acid is a non-proteinogenic amino acid derivative characterized by a pyren-1-yl substituent attached to the β-carbon of a propanoic acid backbone, with (2R) stereochemistry at the α-carbon. The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH), imparts unique physicochemical properties, including pronounced hydrophobicity, fluorescence, and π-π stacking capabilities. These traits make the compound valuable in applications such as fluorescent biochemical probes, supramolecular chemistry, and drug design, where aromatic interactions and optical properties are critical .

Properties

IUPAC Name

(2R)-2-amino-3-pyren-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMOPDBUZPBOPL-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-2-amino-3-pyren-1-ylpropanoic acid with two related compounds: (R)-2-amino-3-(pyridin-3-yl)propanoic acid () and aziridine-2-carboxylic acid-containing dipeptides (). Key differences in structure, synthesis, properties, and applications are summarized below.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
This compound C₁₉H₁₅NO₂ 289.33 g/mol Pyren-1-yl Hydrophobic, fluorescent, rigid PAH
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 g/mol Pyridin-3-yl Moderate solubility, basic nitrogen
Aziridine-2-carboxylic acid-containing dipeptides Variable Variable Aziridine ring High reactivity, covalent binding
  • Pyren-1-yl vs. Pyridin-3-yl : The pyrene group significantly increases hydrophobicity and molecular weight compared to the pyridine analog, which has a smaller heteroaromatic ring with a basic nitrogen atom. This difference impacts solubility and biological membrane permeability .
  • Aziridine Ring : Aziridine-containing derivatives exhibit ring strain, enhancing reactivity for covalent modifications, unlike the inert pyrene group .

Research Findings and Challenges

  • Deprotection Efficiency : Aziridine-containing compounds face deprotection challenges, with N-terminal derivatives yielding unidentifiable mixtures, unlike pyren-1-yl or pyridin-3-yl analogs .
  • Stereochemical Control : The bulky pyren-1-yl group may hinder stereoselective synthesis compared to smaller substituents like pyridin-3-yl.
  • Biological Compatibility : Pyrene’s hydrophobicity limits aqueous applications but enhances compatibility with lipid-rich environments (e.g., cell membranes).

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